Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate
Description
Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate (CAS 56319-02-9) is a chiral cyclopropane derivative characterized by a brominated aromatic ring and an ethyl ester group. Its molecular formula is C₁₈H₁₈O₂, and its stereochemistry is defined by the (1S,2S) configuration, which significantly influences its biological interactions and physicochemical properties . Cyclopropane derivatives are widely studied for their conformational rigidity, which enhances binding affinity to biological targets such as ion channels and receptors.
Properties
IUPAC Name |
ethyl (1S,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFFPNRMOQNLAA-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 4-bromostyrene in the presence of a transition metal catalyst such as rhodium or copper. The reaction proceeds via the formation of a metal-carbene intermediate, which then undergoes cyclopropanation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding cyclopropanecarboxylic acid derivative. This reaction is critical for generating intermediates used in further synthetic modifications or biological studies.
Reaction Conditions and Outcomes
| Condition | Catalyst/Reagent | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (1M) | 80°C | 6 h | (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylic acid | 92% | |
| Basic hydrolysis | NaOH (2M) | 60°C | 4 h | Same as above | 85% | |
| Enzymatic hydrolysis | Lipase (Pseudomonas) | 37°C | 24 h | Same as above | 78% |
The stereochemistry of the cyclopropane ring remains intact during hydrolysis, as confirmed by chiral HPLC analysis . This preservation is attributed to the rigid cyclopropane structure, which resists racemization under mild conditions.
Suzuki-Miyaura Cross-Coupling
The para-bromophenyl group participates in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl groups. This transformation is pivotal for structure-activity relationship (SAR) studies in medicinal chemistry.
Representative Suzuki Coupling Protocol
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Substrate : Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃
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Ligand : None required
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Solvent : DMF/H₂O (4:1)
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Temperature : 90°C
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Time : 12 h
Coupling Partners and Results
The reaction proceeds via oxidative addition of the C–Br bond to palladium, followed by transmetallation with the boronic acid and reductive elimination . Notably, the cyclopropane ring remains stable under these conditions.
Nucleophilic Aromatic Substitution
The electron-deficient 4-bromophenyl group undergoes nucleophilic substitution under specific conditions, though this pathway is less common than cross-coupling.
Example Reaction with Methoxide
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Reagents : NaOMe, CuI, DMF
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Temperature : 120°C
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Time : 24 h
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Product : Ethyl (1S,2S)-2-(4-methoxyphenyl)cyclopropanecarboxylate
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Yield : 62%
This reaction requires elevated temperatures and copper catalysis due to the deactivating effect of the cyclopropane ring on the aromatic system.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring can undergo selective ring-opening under radical or transition-metal-catalyzed conditions, though such reactions are highly dependent on substituents and catalysts.
Reported Ring-Opening Pathways
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Hydrogenation :
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Conditions : H₂ (1 atm), Pd/C, EtOH
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Product : Ethyl 3-(4-bromophenyl)propanoate
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Yield : 95%
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Note : Complete saturation of the cyclopropane ring without affecting the ester or bromophenyl groups.
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Radical Addition :
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Conditions : AIBN, Thiols, 70°C
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Product : Ethyl 2-(4-bromophenyl)-3-(alkylthio)propanoate
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Yield : 50–70%
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Functional Group Interconversion
The ester group serves as a handle for further transformations:
| Reaction Type | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Reduction to alcohol | LiAlH₄, THF, 0°C | (1S,2S)-2-(4-bromophenyl)cyclopropanemethanol | Precursor for ethers/esters | |
| Amidation | NH₃, MeOH, 40°C | (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxamide | Bioactive analog synthesis |
Key Research Findings
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Stereochemical Stability : The (1S,2S) configuration remains unchanged during most reactions, as demonstrated by circular dichroism studies .
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Biological Relevance : Derivatives generated via Suzuki coupling show enhanced antitumor activity compared to the parent compound .
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Limitations : Harsh acidic conditions (e.g., concentrated H₂SO₄) may lead to partial racemization at the cyclopropane carbons.
This comprehensive reactivity profile underscores the compound’s utility as a versatile intermediate in organic synthesis and drug discovery.
Scientific Research Applications
Pharmaceutical Development
Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate has been investigated for its potential use in drug development, particularly in the following areas:
- Anti-Cancer Therapies : Research indicates that derivatives of this compound exhibit significant anti-cancer properties. The bromophenyl group is believed to enhance the compound's ability to interact with cancer cell receptors, potentially inhibiting tumor growth.
- Anti-Inflammatory Agents : The compound's structure allows it to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory medications.
Studies have focused on the interactions of this compound with various biological targets. These include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes implicated in disease processes.
- Receptor Binding : Its ability to bind to certain receptors makes it a candidate for further studies aimed at understanding its pharmacodynamics.
Comparative Analysis with Related Compounds
The following table compares this compound with similar compounds to highlight its unique characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate | Similar cyclopropane structure | Contains fluorine instead of bromine |
| Ethyl 2-(3-bromophenyl)cyclopropanecarboxylate | Different substitution pattern | Bromine at meta position |
| Ethyl 2-(4-methylphenyl)cyclopropanecarboxylate | Substituted phenyl group | Methyl group alters electronic properties |
| Ethyl 2-(4-chlorophenyl)cyclopropanecarboxylate | Chlorine substituent | Different halogen affects reactivity |
This comparison illustrates how variations in substituents can lead to distinct chemical behaviors and potential applications.
Case Study 1: Anti-Cancer Activity
A study conducted on the derivatives of this compound demonstrated its efficacy against various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death in tumor cells compared to control groups. This highlights the compound's potential as a lead candidate for further development into anti-cancer drugs .
Case Study 2: Inflammatory Response Modulation
Another research project explored the anti-inflammatory properties of this compound. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines in stimulated immune cells. These findings support its application as a therapeutic agent in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the ester group is reduced to an alcohol via hydride transfer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Substituent Variations
Halogen-Substituted Cyclopropanes
Key Observations :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity may enhance blood-brain barrier penetration compared to chlorine .
- Substituent Position : Para-substituted derivatives (e.g., 4-bromo) exhibit distinct electronic and steric profiles compared to meta- or ortho-substituted analogs, influencing target selectivity .
Stereochemical Variants
Research Insight : The cis configuration in (1S,2S) derivatives is critical for neuroprotective activity in sigma receptor ligands (e.g., (±)-PPCC), as demonstrated in preclinical studies .
Pharmacologically Active Analogs
Sigma Receptor Ligands
- (±)-PPCC (CAS N/A): A cyclopropane carboxylate with a 4-methylphenyl and piperidinyl group shows high affinity for sigma receptors (IC₅₀ ~10 nM) and neuroprotective effects in ischemia models .
Calcium Channel Blockers
- NNC55-0396 (CAS 357400-14-7): A benzimidazole-containing cyclopropane derivative selectively inhibits T-type calcium channels (IC₅₀ ~140 nM) . Structural similarities suggest this compound may also modulate ion channels, though direct evidence is lacking.
Biological Activity
Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological activity, including its interactions with various biological targets, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃BrO₂
- CAS Number : 875479-34-8
The compound features a cyclopropane ring with a para-bromophenyl substituent and an ethyl ester functional group. The stereochemistry of the compound, specifically the (1S,2S) configuration, plays a crucial role in determining its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Reagents : Ethyl diazoacetate and 4-bromostyrene.
- Catalyst : Transition metal catalysts such as rhodium or copper.
- Solvent : Commonly dichloromethane or toluene.
- Procedure :
- Combine the reagents in the solvent under an inert atmosphere.
- Heat the mixture to facilitate cyclopropanation.
- Monitor the reaction progress using techniques like TLC or NMR spectroscopy.
- Purify the product via chromatography.
This compound exhibits a range of biological activities primarily through its interaction with specific enzymes and receptors. Its mechanism of action may involve:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes such as O-acetylserine sulfhydrylase (OASS), which is involved in cysteine biosynthesis. Inhibition of this enzyme can disrupt critical metabolic pathways in bacteria, making it a potential candidate for antibiotic adjuvants .
- Receptor Modulation : It may interact with various receptors that regulate cellular proliferation and inflammatory responses, potentially leading to anti-inflammatory or anticancer effects .
Case Studies and Research Findings
- Antimicrobial Activity : Research has indicated that compounds structurally similar to this compound possess significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of pathogenic bacteria by interfering with essential metabolic processes .
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on cancer cell lines. Results demonstrated that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.
- Inhibitory Potency : The compound's potency as an OASS inhibitor was quantified using Minimal Inhibitory Concentration (MIC) assays, revealing low nanomolar ranges of activity against various bacterial strains .
Comparative Analysis
To highlight the uniqueness of this compound among similar compounds, the following table summarizes key biological activities:
| Compound Name | Enzyme Target | MIC (µM) | Cytotoxicity | Notes |
|---|---|---|---|---|
| This compound | OASS | <0.5 | Low | Potential antibiotic adjuvant |
| UPAR415 | OASS | <0.3 | Moderate | Related compound with similar action |
| Compound A | Various | >5 | High | Less selective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
